5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
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Overview
Description
5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate typically involves multiple steps. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate is unique due to its triazolopyrazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17F3N4O4 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-(2,2,2-trifluoroethyl) 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17F3N4O4/c1-12(2,3)24-11(22)19-4-5-20-8(6-19)9(17-18-20)10(21)23-7-13(14,15)16/h4-7H2,1-3H3 |
InChI Key |
JMRYECOBHBIPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)C(=O)OCC(F)(F)F)C1 |
Origin of Product |
United States |
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